molecular formula C10H21NO B15275147 (1-Ethoxy-4-methylcyclohexyl)methanamine

(1-Ethoxy-4-methylcyclohexyl)methanamine

Cat. No.: B15275147
M. Wt: 171.28 g/mol
InChI Key: NVCUGHTVZLCHKM-UHFFFAOYSA-N
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Description

(1-Ethoxy-4-methylcyclohexyl)methanamine is a cyclohexane-derived amine with a methanamine group attached to a 1-ethoxy-4-methylcyclohexyl backbone. The ethoxy group at position 1 and methyl group at position 4 likely influence its steric and electronic characteristics, affecting reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(1-ethoxy-4-methylcyclohexyl)methanamine

InChI

InChI=1S/C10H21NO/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9H,3-8,11H2,1-2H3

InChI Key

NVCUGHTVZLCHKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)C)CN

Origin of Product

United States

Preparation Methods

The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanamine can be achieved through several routes. One common method involves the reaction of 4-methylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-methylcyclohexanol. This intermediate is then reacted with methanamine under reductive amination conditions to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

(1-Ethoxy-4-methylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Ethoxy-4-methylcyclohexyl)methanamine involves its interaction with specific molecular targets in the body. It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of (1-Ethoxy-4-methylcyclohexyl)methanamine with analogs from the evidence:

Compound Name Substituents on Cyclohexane Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound 1-Ethoxy, 4-Methyl Methanamine C₁₀H₂₁NO 171.28 (theoretical)
(1-Methoxy-4-methylcyclohexyl)methanamine 1-Methoxy, 4-Methyl Methanamine C₉H₁₉NO 157.25
(1-Allylcyclohexyl)methanamine 1-Allyl Methanamine C₁₀H₁₉N 153.27
(2,4,6-Trimethoxyphenyl)methanamine Aromatic trimethoxy Methanamine C₁₀H₁₅NO₃ 197.23
2-(4-Methoxyphenyl)-N-methylethanamine 4-Methoxyphenyl Ethylamine, N-Methyl C₁₀H₁₅NO 165.23

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound provides greater steric bulk and lipophilicity compared to the methoxy analog . Allyl substituents (as in Compound 41) introduce unsaturation, altering conformational flexibility .
  • Aromatic vs. Aliphatic Backbones : Aromatic derivatives like (2,4,6-Trimethoxyphenyl)methanamine exhibit distinct electronic properties due to resonance effects, contrasting with the aliphatic cyclohexane-based analogs .
Boiling Points and Stability
  • Compound 41 has a boiling point of 37°C at 121 mbar, indicating moderate volatility . Ethoxy analogs are expected to exhibit higher boiling points due to increased molecular weight.
  • Aromatic amines like (2,4,6-Trimethoxyphenyl)methanamine are generally less volatile and more thermally stable than aliphatic counterparts .

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